molecular formula C11H11ClO2 B1315406 2-Ethoxycinnamoyl chloride

2-Ethoxycinnamoyl chloride

Cat. No.: B1315406
M. Wt: 210.65 g/mol
InChI Key: TZHREHNGCYHEKU-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxycinnamoyl chloride is a cinnamic acid derivative where the hydroxyl group at the 2-position of the benzene ring is substituted with an ethoxy group (-OCH₂CH₃), and the carboxylic acid moiety is converted to a reactive acyl chloride (-COCl). This compound is primarily used as an acylating agent in organic synthesis, enabling the introduction of the cinnamoyl group into target molecules. Its structure combines aromaticity with electrophilic reactivity, making it valuable in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

(E)-3-(2-ethoxyphenyl)prop-2-enoyl chloride

InChI

InChI=1S/C11H11ClO2/c1-2-14-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,2H2,1H3/b8-7+

InChI Key

TZHREHNGCYHEKU-BQYQJAHWSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)Cl

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 2-ethoxycinnamoyl chloride can be inferred through comparisons with analogous acyl chlorides and cinnamate derivatives. Below is a detailed analysis:

Cinnamoyl Chloride Derivatives

a) 2',6'-Dichlorocinnamoyl Chloride
  • Structure : Features chlorine substituents at the 2' and 6' positions of the benzene ring instead of ethoxy .
  • Reactivity : The electron-withdrawing chlorine groups enhance electrophilicity at the acyl chloride site, increasing reactivity toward nucleophiles like amines or alcohols.
  • Applications: Used in synthesizing dichlorinated cinnamate esters or amides, which may exhibit enhanced biological activity compared to non-halogenated analogs .
Property This compound 2',6'-Dichlorocinnamoyl Chloride
Substituent Effects Electron-donating ethoxy group Electron-withdrawing chlorine atoms
Electrophilicity Moderate High
Typical Applications Drug intermediates, polymers Agrochemicals, bioactive molecules
b) Acetyl Chloride (CH₃COCl)
  • Structure : A simple aliphatic acyl chloride lacking aromaticity .
  • Reactivity : Highly reactive due to the absence of steric hindrance and electron-donating groups. Reacts violently with water or alcohols.
  • Hazards : Flammable, corrosive, and toxic, requiring stringent safety protocols during handling .
Property This compound Acetyl Chloride
Aromatic Substituent Yes (ethoxy group) No
Reactivity with Water Moderate (controlled hydrolysis) Violent (rapid hydrolysis)
Storage Conditions Dry, inert atmosphere Cold, flame-free environment

Functional Group Analogues

a) 2-Methoxyethoxymethyl Chloride (C₄H₉ClO₂)
  • Structure : Contains a methoxyethoxy-methyl group (-CH₂OCH₂CH₂OCH₃) and a chloride .
  • Reactivity : Functions as an alkylating agent rather than an acylating agent. Participates in nucleophilic substitutions, e.g., in protecting group chemistry.
Property This compound 2-Methoxyethoxymethyl Chloride
Reactive Site Acyl chloride (-COCl) Alkyl chloride (-CH₂Cl)
Primary Use Acylation Alkylation, protecting groups
Hazard Profile Corrosive, moisture-sensitive Toxic, releases HCl

Key Research Findings and Inferences

Substituent Impact on Reactivity :

  • Electron-donating groups (e.g., ethoxy) in this compound moderate its electrophilicity compared to halogenated analogs, enabling controlled reactions in multi-step syntheses.
  • Halogenated cinnamoyl chlorides (e.g., 2',6'-dichloro) exhibit higher reactivity but reduced stability under ambient conditions .

Applications in Drug Development :

  • Cinnamoyl chlorides are pivotal in synthesizing prodrugs or polymer precursors. For example, anthocyanin derivatives (e.g., ideain chloride) utilize similar acylating strategies for stability enhancement .

Safety and Handling :

  • All acyl and alkyl chlorides demand rigorous moisture control. For instance, acetyl chloride’s flammability and 2-methoxyethoxymethyl chloride’s HCl release necessitate specialized storage .

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Group Reactivity
This compound C₁₁H₁₁ClO₂ Acyl chloride (-COCl) Moderate acylation
2',6'-Dichlorocinnamoyl chloride C₉H₅Cl₃O Acyl chloride + Cl substituents High acylation
Acetyl chloride C₂H₃ClO Acyl chloride Extreme acylation
2-Methoxyethoxymethyl chloride C₄H₉ClO₂ Alkyl chloride Nucleophilic substitution

Notes on Evidence Limitations

  • Direct data on this compound are sparse in the provided evidence; inferences are drawn from structurally related compounds (e.g., cinnamoyl chlorides, acetyl chloride).
  • Safety protocols and reactivity profiles are generalized based on functional group chemistry .

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